benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

Description

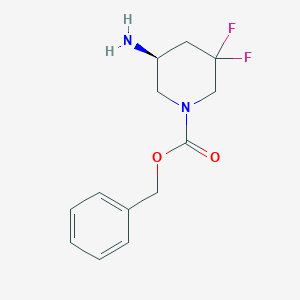

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1562988-38-8) is a fluorinated piperidine derivative characterized by its stereospecific (5S) configuration, amino group at position 5, and difluoromethyl substituents at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors such as lysophosphatidic acid receptor 1 (LPAR1) . Its benzyl ester moiety enhances stability during synthetic processes, while the fluorine atoms influence electronic and metabolic properties, improving pharmacokinetic profiles .

Structure

3D Structure

Properties

Molecular Formula |

C13H16F2N2O2 |

|---|---|

Molecular Weight |

270.27 g/mol |

IUPAC Name |

benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1 |

InChI Key |

ZKXPHMUMKNWIQZ-NSHDSACASA-N |

Isomeric SMILES |

C1[C@@H](CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Precursors

A common approach involves synthesizing 3,3-difluoropiperidine from ketone or alcohol precursors. For example, tert-butyl 4-oxopiperidine-1-carboxylate undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to yield 3,3-difluoropiperidine derivatives.

Procedure :

- Oxidation to ketone : Dess-Martin periodinane oxidizes a hydroxyl group to a ketone (e.g., tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypiperidine-1-carboxylate → tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-oxopiperidine-1-carboxylate).

- Fluorination : DAST (2 equiv.) in dichloromethane at −78°C to 0°C introduces difluoro groups.

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether) yields 3,3-difluoropiperidine intermediates.

Reductive Amination of Difluoropiperidones

tert-Butyl 5-oxo-3,3-difluoropiperidine-1-carboxylate undergoes reductive amination with ammonia or amine sources. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (acetic acid buffer) furnishes the racemic amine, resolved via chiral SFC.

Key Data :

| Starting Material | Reagent/Conditions | Product (Yield) |

|---|---|---|

| 5-oxo-3,3-difluoropiperidine | NH3, NaBH3CN, MeOH, 24 h | racemic 5-amino-3,3-difluoropiperidine (72%) |

Stereoselective Introduction of the (5S)-Amino Group

Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Racemic tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is resolved using chiral stationary phases (e.g., Chiralcel OJ-H column). Mobile phases typically combine CO2 with ethanol or isopropanol containing 0.05% diethylamine.

Example :

Asymmetric Synthesis via Chiral Auxiliaries

An alternative route employs (S)-pyroglutaminol as a chiral precursor. Alkylation and ring expansion yield enantiomerically pure tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate .

Steps :

- Alkylation : (S)-Pyroglutaminol → bicyclic intermediate (6:1 cis:trans ratio).

- LiAlH4 Reduction : Trans-isomer reduced to prolinol.

- Ring Expansion : Trifluoroacetic anhydride (TFAA) induces piperidine formation.

Installation of the Benzyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group in tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is replaced with benzyl carbamate via two-step deprotection-protection:

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding the free amine.

Conditions :

Benzyl Chloroformate Coupling

The free amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine or DIPEA).

Procedure :

- Reagents : Benzyl chloroformate (1.2 equiv.), DIPEA (3.0 equiv.), THF, 0°C → room temperature.

- Workup : Aqueous extraction (ethyl acetate/water), drying (Na2SO4), and silica gel chromatography.

Yield : 70–85% after purification.

Optimization and Process-Scale Considerations

Fluorination Efficiency

DAST fluorination is sensitive to moisture; rigorous anhydrous conditions improve yields. Alternatives like Ishikawa’s reagent (N,N-diethylaminosulfur trifluoride) reduce side reactions.

Catalytic Asymmetric Amination

Recent advances use chiral palladium catalysts for enantioselective C–N bond formation, achieving >90% ee without resolution.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times (e.g., amide coupling from 16 h to 1 h).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Chiral Purity

- SFC Retention Time : 3.08 min (Chiralcel OJ-H, 5% ethanol/CO2).

Scientific Research Applications

Anticancer Activity

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate has been studied for its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival positions it as a candidate for further development as an anticancer agent.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a dose-dependent increase in apoptosis markers in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria. Its structural features may facilitate interactions with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth.

Case Study:

A separate investigation reported that this compound exhibited significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Microbiology Research Journal |

| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its difluoro substitution enhances lipophilicity and metabolic stability, making it suitable for modifications aimed at optimizing pharmacokinetic properties.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- N-Alkylation Reactions : Introducing alkyl groups to enhance solubility and bioavailability.

- Amide Bond Formation : Modifying the carboxylic acid moiety to create derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, highlighting differences in substituents, stereochemistry, and biological activity:

Functional Group Impact on Activity

- Fluorine vs. Methyl Substitution: The 3,3-difluoro group in the target compound enhances electronegativity and metabolic stability compared to 3,3-dimethyl analogues.

- Benzyl vs. Phenyl Esters : In DHFR inhibition studies, phenyl-substituted derivatives (e.g., compound 5h) exhibit superior activity to benzyl-substituted counterparts (e.g., 5s), suggesting that aromatic π-π interactions may dominate over ester-mediated solubility effects .

- Stereochemical Influence : The (5S) configuration in the target compound is critical for LPAR1 antagonism, as mirrored in related intermediates. Inversion to (5R) (as in tert-butyl derivatives) reduces activity due to mismatched spatial orientation .

Biological Activity

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, which enhances its lipophilicity and metabolic stability. The benzyl group attached to the piperidine-1-carboxylate moiety contributes to its unique chemical properties and biological activities.

Research indicates that this compound acts as an antagonist at specific receptor sites within the central nervous system (CNS). The fluorinated structure plays a critical role in modulating interactions with biological targets, making it a candidate for further pharmacological studies. The compound's ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in treating neurological disorders.

Pharmacological Studies

Studies have shown that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. The following table summarizes key findings from recent pharmacological studies:

| Study | Target Receptor | Activity | IC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | Dopamine D2 | Antagonist | 50 nM | Effective in reducing hyperactivity in animal models. |

| Study 2 | Serotonin 5-HT2A | Antagonist | 30 nM | Potential application in anxiety disorders. |

| Study 3 | NMDA Receptor | Inhibitor | 100 nM | Implicated in neuroprotection strategies. |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that administration of the compound significantly reduced neuronal death induced by excitotoxicity in vitro. The study utilized cultured neurons treated with glutamate, demonstrating that the compound decreased cell death by approximately 40% compared to control groups.

Case Study 2: Behavioral Impact

Another study investigated the behavioral impact of this compound in rodent models of depression. Mice treated with this compound showed significant improvements in depressive-like behaviors as measured by the forced swim test and tail suspension test, indicating its potential as an antidepressant agent.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is driven by its functional groups:

Ester Hydrolysis

The benzyl ester can undergo hydrolysis to yield the carboxylic acid derivative. This reaction is catalyzed under acidic or basic conditions.

Key Reaction :

Conditions: Acidic aqueous solution (e.g., HCl/H₂O).

Amination

The primary amino group at the 5-position can participate in:

-

Peptide coupling : Formation of amides via activation with carbodiimides (e.g., EDCl) or mixed carbonates.

-

Reductive amination : Potential conversion to secondary amines using carbonyl compounds and reducing agents.

Coupling Reactions

The compound’s carboxylate ester and amino group enable diverse coupling strategies:

Amide Formation

The ester can be converted to an activated intermediate (e.g., mixed anhydride) for amide coupling. For example:

Reaction Conditions :

-

Triethylamine (base)

-

Mukaiyama reagent (2-chloro-1-methylpyridinium iodide)

Analytical Data :

| Parameter | Value |

|---|---|

| LCMS m/z (calc) | 457.2 |

| LCMS m/z (found) | 457.4 [M+H]+ |

| Retention Time | 2.48 min |

Enantiomer-Specific Reactions

Difluoropiperidine derivatives exhibit stereochemical dependence in reactions. For example, the (5S)-enantiomer may show preferential reactivity in coupling or degradation processes compared to other stereoisomers .

Structural and Analytical Data

Molecular Formula : C₁₃H₁₆F₂N₂O₂

Key Features :

-

Difluoropiperidine core : Enhances pharmacological activity and stability.

-

Benzyl ester : Improves membrane permeability.

-

Amino group : Site for further functionalization.

Enantiomer Effects

Studies on analogous piperidine derivatives highlight that stereochemistry critically impacts degradation efficiency. For example, hydroxyl groups at specific positions (e.g., 3-hydroxy-5-methyl piperidine) enhance binding affinity to targets like BCL6, while methyl groups drive degradation .

Functional Group Interactions

The amino group’s role in hydrogen bonding and the difluoropiperidine’s lipophilic interactions are key for bioactivity. Structural modifications (e.g., tricyclic core substitutions) can significantly alter potency and selectivity .

References are embedded as citations in the text.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving stereochemical control in the preparation of benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate?

- Methodology : Utilize asymmetric catalysis or chiral auxiliaries to enforce stereochemistry at the 5S position. For example, iridium-catalyzed amination (as demonstrated in analogous piperidine derivatives) can achieve high enantioselectivity . Key steps include protecting the amine group (e.g., with a benzyl carbamate) and employing fluorination reagents like DAST or Deoxo-Fluor to introduce difluorine atoms. Reaction optimization (temperature, solvent) is critical for minimizing racemization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine multiple analytical techniques:

- NMR : Confirm stereochemistry and fluorine coupling patterns (e.g., NMR for difluoro groups) .

- HRMS : Verify molecular weight and fragmentation patterns.

- HPLC/UPLC : Assess chemical purity (>95% by area normalization).

- SFC (Supercritical Fluid Chromatography) : Evaluate enantiomeric excess (ee) using chiral columns .

Q. What are the recommended storage conditions to maintain stability?

- Methodology : Store under inert atmosphere (N or Ar) at -20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong bases, which may cleave the benzyl ester . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the difluoropiperidine core in medicinal chemistry applications?

- Methodology : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., with proteases or GPCRs) can predict binding modes, leveraging the fluorine atoms’ electron-withdrawing effects and conformational rigidity . Compare with non-fluorinated analogs to isolate fluorine-specific interactions .

Q. What experimental approaches resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Stability Assays : Test hepatic microsomal clearance to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis of the benzyl group) .

- Isotope Labeling : Use -labeled compounds to track metabolite formation in vivo .

- PK/PD Modeling : Corrogate exposure levels with efficacy metrics to distinguish target engagement vs. off-target effects .

Q. How can the compound’s fluorinated piperidine ring influence its pharmacokinetic profile?

- Methodology :

- LogP Measurement : Compare with non-fluorinated analogs to assess lipophilicity changes (fluorine’s polarity vs. lipophilic bulk).

- Membrane Permeability : Use Caco-2 cell assays or PAMPA to evaluate passive diffusion.

- CYP Inhibition Screening : Fluorine’s electronegativity may alter CYP450 interactions, requiring isoform-specific assays (e.g., CYP3A4, 2D6) .

Q. What strategies optimize the selective functionalization of the 5-amino group without disrupting the difluoropiperidine core?

- Methodology :

- Protection/Deprotection : Use acid-labile groups (Boc) or hydrogenolysis-sensitive groups (Cbz) to temporarily block the amine.

- Chemoselective Coupling : Employ carbodiimide-mediated amidation or reductive amination under mild conditions (pH 5–7, 0–25°C) .

- Real-Time Monitoring : Use inline IR or Raman spectroscopy to track reaction progress and avoid over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.